4-Formyl-3-(methoxymethoxy)benzyl methylcarbamate
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Overview
Description
4-Formyl-3-(methoxymethoxy)benzyl methylcarbamate is a complex organic compound with a unique structure that includes a formyl group, a methoxymethoxy group, and a benzyl methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-3-(methoxymethoxy)benzyl methylcarbamate typically involves multiple steps, starting from commercially available precursors One common approach is to first protect the hydroxyl group of a benzyl alcohol derivative with a methoxymethyl group This is followed by formylation at the para position relative to the methoxymethoxy group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Formyl-3-(methoxymethoxy)benzyl methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxymethoxy group.
Major Products
Oxidation: 4-Formyl-3-(methoxymethoxy)benzoic acid.
Reduction: 4-Hydroxymethyl-3-(methoxymethoxy)benzyl methylcarbamate.
Substitution: Various substituted benzyl methylcarbamates depending on the nucleophile used.
Scientific Research Applications
4-Formyl-3-(methoxymethoxy)benzyl methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Formyl-3-(methoxymethoxy)benzyl methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxymethoxy group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-3-methoxybenzoic acid: Similar structure but lacks the methylcarbamate group.
Methyl 3-formyl-4-hydroxybenzoate: Contains a hydroxyl group instead of a methoxymethoxy group.
(4-Formyl-3-methoxyphenoxymethyl)polystyrene: A polymer-bound derivative with similar functional groups.
Uniqueness
4-Formyl-3-(methoxymethoxy)benzyl methylcarbamate is unique due to the presence of both the methoxymethoxy group and the methylcarbamate group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C12H15NO5 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
[4-formyl-3-(methoxymethoxy)phenyl]methyl N-methylcarbamate |
InChI |
InChI=1S/C12H15NO5/c1-13-12(15)17-7-9-3-4-10(6-14)11(5-9)18-8-16-2/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
MQWOKSDVFWDPDN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC1=CC(=C(C=C1)C=O)OCOC |
Origin of Product |
United States |
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